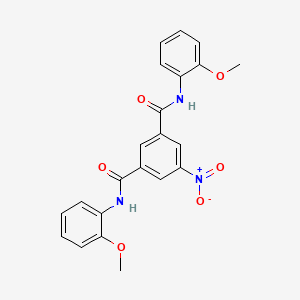

N,N'-bis(2-methoxyphenyl)-5-nitroisophthalamide

Description

N,N'-bis(2-methoxyphenyl)-5-nitroisophthalamide is a substituted aromatic amide characterized by a central isophthalic acid backbone functionalized with two 2-methoxyphenyl groups at the amide nitrogens and a nitro group at the 5-position of the benzene ring. The methoxy groups are electron-donating, while the nitro group is strongly electron-withdrawing, creating a polarized electronic structure. Such compounds are often explored for applications in polymer synthesis, coordination chemistry, or as intermediates in pharmaceutical development .

Molecular Formula: C₃₂H₂₄N₄O₈ (estimated based on structural analogs).

Key Features:

- Substituents: 2-methoxy phenyl (electron-donating), 5-nitro (electron-withdrawing).

- Backbone: Isophthalamide (meta-substituted benzene ring).

Properties

Molecular Formula |

C22H19N3O6 |

|---|---|

Molecular Weight |

421.4 g/mol |

IUPAC Name |

1-N,3-N-bis(2-methoxyphenyl)-5-nitrobenzene-1,3-dicarboxamide |

InChI |

InChI=1S/C22H19N3O6/c1-30-19-9-5-3-7-17(19)23-21(26)14-11-15(13-16(12-14)25(28)29)22(27)24-18-8-4-6-10-20(18)31-2/h3-13H,1-2H3,(H,23,26)(H,24,27) |

InChI Key |

GRGSGYNKTNBFLR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS(2-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Amidation: The formation of the dicarboxamide structure is accomplished by reacting the nitrobenzene derivative with 2-methoxyaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of N1,N3-BIS(2-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS(2-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form quinone derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

Reduction: Formation of N1,N3-BIS(2-AMINOPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE.

Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Oxidation: Formation of quinone derivatives.

Scientific Research Applications

N1,N3-BIS(2-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1,N3-BIS(2-METHOXYPHENYL)-5-NITROBENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity and function.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

N,N′-Bis(2-chloro-5-(trifluoromethyl)phenyl)isophthalamide

- Molecular Formula : C₂₂H₁₂Cl₂F₆N₂O₂ .

- Substituents : 2-chloro and 5-trifluoromethyl groups (both electron-withdrawing).

- Impact : The trifluoromethyl and chloro groups enhance lipophilicity and thermal stability compared to methoxy derivatives. This compound is likely less soluble in polar solvents due to its electronegative substituents .

N,N′-Bis(2-methyl-5-nitrophenyl)terephthalamide

- Molecular Formula : C₁₆H₁₄N₄O₆ .

- Substituents : 2-methyl (electron-donating) and 5-nitro (electron-withdrawing).

- Impact : The methyl group increases steric bulk but has weaker electronic effects than methoxy. The terephthalic acid backbone (para-substituted) contrasts with the meta-substitution in isophthalamides, altering symmetry and crystallinity .

3-Chloro-N-phenyl-phthalimide

- Molecular Formula: C₁₄H₈ClNO₂ .

- Substituents : Chlorine (electron-withdrawing) on a phthalimide backbone.

- Impact: The imide functional group confers rigidity and high thermal stability, making it suitable as a polyimide monomer. Unlike amides, imides are less prone to hydrolysis .

Structural and Functional Comparisons

Biological Activity

N,N'-bis(2-methoxyphenyl)-5-nitroisophthalamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including cytotoxicity, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : CHNO

- Molecular Weight : 342.30 g/mol

The compound features two methoxyphenyl groups and a nitro group attached to an isophthalamide backbone, which is critical for its biological activity.

Cytotoxicity

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibits significant cytotoxicity with varying IC values depending on the cell line:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These results indicate that this compound has promising anti-cancer properties.

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis and inhibition of cell proliferation. The compound has been shown to activate caspase pathways, leading to programmed cell death in cancer cells. Additionally, it may disrupt mitochondrial function, further contributing to its cytotoxic effects.

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported inhibition of bacterial growth in:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest potential applications in treating infections caused by resistant strains.

Case Studies

- In Vivo Studies : A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups, indicating its efficacy as a therapeutic agent.

- Combination Therapy : Research has explored the use of this compound in combination with traditional chemotherapeutics. The combination therapy showed enhanced efficacy and reduced side effects compared to monotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.